Buttpark 7\02-01
Description
The compound "Buttpark 7\02-01" is referenced within a series of industrial and pharmaceutical intermediates characterized by heterocyclic frameworks and halogen substituents. While direct structural or synthetic data for "this compound" is absent in the provided evidence, analogous compounds under the "Buttpark" nomenclature (e.g., BUTTPARK 16\06-63, BUTTPARK 120\07-59) suggest it likely belongs to a class of brominated or iodinated aromatic heterocycles. Such compounds are frequently employed in medicinal chemistry as building blocks for drug synthesis, particularly in kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C15H9FN2S |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
6-fluoro-2-phenylimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H9FN2S/c16-11-6-7-13-14(8-11)19-15-17-12(9-18(13)15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
ROCJOJBILGETPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)F)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buttpark 7\02-01 typically involves the cyclization of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-aminobenzothiazole with a fluorinated benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Buttpark 7\02-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-b]benzothiazoles.
Scientific Research Applications
Buttpark 7\02-01 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Buttpark 7\02-01 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS 719310-31-3)
- Structural Similarities: Both compounds feature a brominated aromatic ring fused to a heterocyclic system (benzooxazine for Compound A vs. Halogen substituents (bromine) enhance reactivity in cross-coupling reactions, a critical feature in pharmaceutical synthesis .
- Synthesis :
- Applications :
Compound B: 2-(2-Methyl-thiazol-4-yl)-phenol (CAS 160241-65-6)
- Structural Similarities: Contains a thiazole ring, a common motif in antimicrobial and antiviral agents. If "Buttpark 7\02-01" shares this scaffold, it may exhibit comparable bioactivity . Phenolic hydroxyl groups enhance solubility and binding affinity in drug-receptor interactions .
- Synthesis :
Functional Comparison with Pharmaceutical Intermediates
Compound C: 3,5-Difluoro-4-iodoaniline (BUTTPARK 120\07-59)
- Functional Similarities: Iodine substituents enable radioisotope labeling, a feature critical in imaging agents. If "this compound" includes halogens, it may share diagnostic applications .
- Pharmacokinetics :
Data Tables
Table 1: Structural and Physicochemical Properties
Research Findings and Uncertainties
- Structural Gaps : The absence of crystallographic or spectroscopic data for "this compound" limits precise mechanistic comparisons. Assumptions are based on analogs like Compound A and B .
- Contradictions : Compound A’s benzooxazine core offers greater metabolic stability compared to thiazoles (Compound B), suggesting divergent pharmacokinetic profiles for "this compound" depending on its heterocycle .
- Functional Overlap : Halogenation patterns in "Buttpark" compounds align with trends in kinase inhibitor design, though specific target validation remains undocumented .
Biological Activity
Overview of Biological Activity in Herbicides
Biological activity refers to the effects that a compound has on living organisms, particularly in terms of its efficacy as a herbicide. The study of biological activity encompasses various aspects, including modes of action, selectivity, and resistance management.
Modes of Action
Herbicides can act through several mechanisms:
- Inhibition of Photosynthesis : Some herbicides disrupt the photosynthetic process by targeting specific proteins involved in light reactions.
- Amino Acid Synthesis Inhibition : Certain compounds inhibit the synthesis of essential amino acids, leading to plant death.
- Growth Regulation : Some herbicides mimic plant hormones, disrupting normal growth patterns.
Selectivity and Resistance Management
Selectivity refers to a herbicide's ability to target specific plant species while leaving others unharmed. This is crucial for maintaining crop health and preventing damage to non-target species. Resistance management involves strategies to mitigate the development of herbicide-resistant weed populations.
Case Studies and Research Findings
While specific case studies on “Buttpark 7\02-01” are not available, research on similar compounds provides valuable insights:
-
Case Study: Glyphosate
Glyphosate is a widely used herbicide with a well-documented mode of action. It inhibits a specific enzyme pathway (shikimic acid pathway) found in plants and some microorganisms but not in animals. This selectivity has made it effective against a broad range of weeds while being safe for non-target organisms. -
Research Findings on Herbicide Combinations
Studies have shown that combining different herbicides can enhance efficacy and reduce the likelihood of resistance development. For example, mixing glyphosate with another mode-of-action herbicide can improve control over resistant weed populations.
Data Tables
| Compound Name | Mode of Action | Selectivity | Resistance Potential |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Glyphosate | Inhibits amino acid synthesis | High (selective) | Moderate |
| Atrazine | Photosynthesis inhibitor | Moderate (crops) | High |
Q & A
Basic Research Questions
Q. How can researchers determine the identity and purity of Buttpark 7\02-01 in synthetic workflows?
- Methodological Answer :
- Step 1 : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural elucidation. For novel compounds, compare spectral data with computational predictions .
- Step 2 : Confirm purity via high-performance liquid chromatography (HPLC) or elemental analysis. Thresholds for acceptable purity (e.g., ≥95%) should align with journal-specific guidelines .
- Step 3 : Document synthesis protocols in detail, including reaction conditions and catalysts, to ensure reproducibility. Cite prior literature for known intermediates .
Q. What experimental design principles are critical for studying this compound’s biochemical interactions?
- Methodological Answer :
- Control Groups : Include positive/negative controls to isolate compound-specific effects .
- Variables : Define independent (e.g., concentration) and dependent variables (e.g., binding affinity) clearly. Use blinded assessments to minimize bias .
- Statistical Power : Calculate sample sizes using tools like G*Power to ensure reliability. Pre-register hypotheses to avoid data dredging .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic data related to this compound?
- Methodological Answer :
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, inconsistent binding assay results may require revisiting buffer conditions or assay sensitivity .
- Cross-Validation : Use orthogonal methods (e.g., surface plasmon resonance + isothermal titration calorimetry) to confirm findings. Discrepancies should be analyzed through Bayesian statistics to weigh evidence strength .
- Table : Example conflict-resolution workflow:
| Step | Action | Tool/Reference |
|---|---|---|
| 1 | Replicate under standardized conditions | |
| 2 | Compare with computational docking simulations | |
| 3 | Publish negative results to reduce publication bias |
Q. What methodologies enable integration of multi-omics data to study this compound’s systemic effects?
- Methodological Answer :
- Data Harmonization : Use platforms like Galaxy or KNIME to align transcriptomic, proteomic, and metabolomic datasets. Normalize data using z-scores or quantile normalization .
- Network Analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins influenced by the compound. Validate via siRNA knockdown or CRISPR screens .
- Ethical Considerations : Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .
Q. How should researchers address gaps in the mechanistic understanding of this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use Arrhenius equation-based models to predict degradation kinetics at varying temperatures/pH levels. Validate with mass spectrometry .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to identify structural vulnerabilities. Compare with experimental data from differential scanning calorimetry .
Key Notes for Methodological Rigor
- Data Management : Follow institutional DMPs (Data Management Plans) to archive raw data and metadata. Use version-control tools like Git for code/analyses .
- Ethical Compliance : Obtain IRB/IACUC approvals for studies involving human/animal models. Document consent protocols explicitly .
- Reproducibility : Adhere to the CONSORT checklist for reporting randomized trials or ARRIVE guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
